5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thiazolo[3,2-b][1,2,4]triazol ring, a piperazine ring, and two phenyl rings, one of which is dimethoxy-substituted and the other is fluorine-substituted .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The presence of the thiazolo[3,2-b][1,2,4]triazol ring, the piperazine ring, and the phenyl rings suggest that it might undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives, which are structurally related to the mentioned compound. These derivatives have shown promising antimicrobial properties against a range of microorganisms. For instance, the synthesis of novel 1,2,4-triazole derivatives has been explored, demonstrating moderate to good antimicrobial activities against tested strains (Bektaş et al., 2007). This research area is significant as it contributes to the development of new antimicrobial agents that could address the challenge of antibiotic resistance.
Neuroleptic Activity
The neuroleptic (antipsychotic) activity of compounds structurally related to "5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" has also been investigated. A series of oxazolone derivatives with neuroleptic activity were synthesized and evaluated, showing that several compounds exhibit significant neuroleptic activity with a low incidence of extrapyramidal side effects, which are common adverse effects associated with many antipsychotic drugs (Cascio et al., 1989). This line of research is crucial for developing safer antipsychotic medications with improved patient compliance and reduced side effects.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O3S/c1-4-21-27-25-31(28-21)24(32)23(35-25)22(16-9-10-19(33-2)20(15-16)34-3)30-13-11-29(12-14-30)18-8-6-5-7-17(18)26/h5-10,15,22,32H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQUQROSOYIGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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